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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Technical Monograph for Drug Development & Material Science

Executive Summary
-Fluorocinnamic acid (2-fluoro-3-phenylacrylic acid) represents a critical structural modification
of the cinnamic acid scaffold. By introducing a fluorine atom at the

-position, this compound exhibits altered electronic properties, metabolic stability, and steric
demand compared to its non-fluorinated parent. It serves as a vital building block in the
synthesis of peptide isosteres, biologically active enzyme inhibitors, and functionalized
polymers. This guide provides a comprehensive analysis of its physicochemical profile,
stereoselective synthesis, and reactivity.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The introduction of fluorine at the vinylic

-position significantly perturbs the electronic distribution of the conjugated system. The high
electronegativity of fluorine lowers the pK
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of the carboxylic acid via the inductive effect (

) while simultaneously participating in resonance (

) with the alkene.

Nomenclature and Stereochemistry (CIP Priority
Inversion)
A critical point of confusion in fluorinated cinnamates is the inversion of

nomenclature relative to "trans-cinnamic acid" due to Cahn-Ingold-Prelog (CIP) priority rules.

Cinnamic Acid: The high-priority groups are -COOH (C2) and -Ph (C3). In the trans isomer,

these are on opposite sides, designated as (

).

-Fluorocinnamic Acid: At C2, the high-priority group becomes -F (atomic number 9) over -
COOH (atomic number 6). At C3, the high-priority group remains -Ph.

(

)-Isomer: The -F and -Ph groups are on the same side. This places the -COOH and -Ph on
opposite sides. Thus, the structural analog of natural trans-cinnamic acid is (

)-

-fluorocinnamic acid.

(

)-Isomer: The -F and -Ph groups are on opposite sides (COOH and Ph are cis).

Physicochemical Data Table
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Property Value / Description Source

IUPAC Name
(2Z)-2-Fluoro-3-phenylprop-2-

enoic acid
[PubChem, 2025]

CAS Number 350-90-3 [Sigma-Aldrich]

Molecular Formula

C

H

FO

--

Molecular Weight 166.15 g/mol --

Melting Point 156–159 °C [Sigma-Aldrich]

pK

(Predicted)
2.25 ± 0.10 [ChemBK]

Acidity Comparison

Significantly more acidic than

cinnamic acid (pK

4.44) due to

-F inductive stabilization of the

carboxylate.

Theoretical

Solubility

Soluble in MeOH, EtOH,

DMSO, EtOAc; sparingly

soluble in water.

--

Synthetic Pathways & Mechanism[9]
The most robust method for synthesizing

-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) reaction utilizing triethyl 2-
fluoro-2-phosphonoacetate. Unlike standard HWE reactions that strongly favor (

)-alkenes, the presence of the

-fluorine atom destabilizes the transition state, often leading to mixtures or favoring the (
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)-isomer depending on the base and metal ions used.

Reaction Mechanism (Graphviz Diagram)
The following diagram illustrates the HWE pathway and the stereochemical divergence caused

by the fluorine atom.

Stereoselectivity Factors
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Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination for

-fluorocinnamate synthesis, highlighting the divergence in stereoselectivity.

Stereocontrol Strategies
(

)-Selectivity: Use of NaH in THF or LiHMDS typically favors the (

)-isomer (analogous to trans-cinnamic acid) due to the thermodynamic stability of the
intermediate oxaphosphetane and the specific chelation effects of the fluorine.

(

)-Selectivity: Achieving high (

)-selectivity (cis-cinnamic analog) is difficult with simple HWE reagents and often requires
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specific modifications like the use of Sn(OSO

CF

)

or kinetic control at low temperatures (-78 °C).

Reactivity & Applications
Chemical Reactivity Profile

Decarboxylation: Upon heating with copper powder in quinoline,

-fluorocinnamic acid undergoes decarboxylation to yield

-fluorostyrene. This is a classic route to fluorinated styrenes.

Nucleophilic Substitution: The vinylic fluorine is relatively stable but can undergo substitution

under harsh conditions or via specific metal-catalyzed couplings.

Polymerization:

-Fluorocinnamic acid is difficult to homopolymerize via free radicals due to the steric bulk of
the trisubstituted double bond. However, it serves as a functional comonomer in the
synthesis of specialized fluorinated liquid crystalline polymers or as a pendant group modifier
to tune the refractive index and thermal stability of materials.

Pharmaceutical & Biological Utility[5]
Bioisosterism: The

-fluoro group mimics the steric size of a hydrogen atom (Van der Waals radius: H = 1.20 Å, F
= 1.47 Å) but dramatically alters the electronics. This makes it an excellent bioisostere for
cinnamic acid in drug design.

Metabolic Stability: The C-F bond is metabolically robust. Substitution at the

-position blocks metabolic degradation pathways that typically attack the double bond (e.g.,

-oxidation), prolonging the half-life of cinnamic acid-derived drugs.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Mimetics:

-Fluorocinnamic acid derivatives are used to construct fluoro-alkene isosteres of peptide
bonds (e.g., Gly-Pro mimetics), stabilizing secondary structures like the collagen triple helix
against proteolysis.

Experimental Protocol: Synthesis of Ethyl -
Fluorocinnamate
Objective: Synthesis of ethyl (

)-

-fluorocinnamate via HWE reaction, followed by hydrolysis to the acid. This protocol prioritizes
safety and reproducibility.

Materials
Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)

Benzaldehyde (1.0 equiv)

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv)

Tetrahydrofuran (THF), anhydrous

Ammonium Chloride (sat. aq.)

Step-by-Step Workflow
Preparation of Anhydrous Conditions: Flame-dry a 250 mL two-neck round-bottom flask

equipped with a magnetic stir bar and nitrogen inlet.

Deprotonation:

Charge flask with NaH (1.3 equiv) and wash with dry hexane (3x) to remove mineral oil if

necessary. Suspend in anhydrous THF at 0 °C.
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Add triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv) dropwise over 15 minutes. Hydrogen

gas will evolve.

Stir at 0 °C for 30 minutes until a clear solution (the enolate) is formed.

Olefination:

Add benzaldehyde (1.0 equiv) dropwise to the enolate solution at 0 °C.

Allow the reaction to warm slowly to room temperature and stir for 2–4 hours. Monitor by

TLC (hexane/EtOAc).

Work-up:

Quench the reaction carefully with saturated aqueous NH

Cl.

Extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

Purification:

Purify the crude ester via silica gel flash chromatography (typically 0-10% EtOAc in

Hexanes).

Note: The (

)-isomer is usually the major product.

Hydrolysis (Optional to obtain Acid):

Dissolve the ester in MeOH/H

O (3:1). Add LiOH (2.0 equiv). Stir at RT overnight.

Acidify with 1M HCl to pH 2.
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Extract with EtOAc, dry, and recrystallize (often from EtOH/Water) to yield

-fluorocinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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